Azane;2,5-dimethyl-3-octylthiophene

Catalog No.
S1769443
CAS No.
104934-51-2
M.F
C14H27NS
M. Wt
241.437
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azane;2,5-dimethyl-3-octylthiophene

CAS Number

104934-51-2

Product Name

Azane;2,5-dimethyl-3-octylthiophene

IUPAC Name

azane;2,5-dimethyl-3-octylthiophene

Molecular Formula

C14H27NS

Molecular Weight

241.437

InChI

InChI=1S/C14H24S.H3N/c1-4-5-6-7-8-9-10-14-11-12(2)15-13(14)3;/h11H,4-10H2,1-3H3;1H3

InChI Key

RXIQSINDOTYIGV-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=C(SC(=C1)C)C.N

Poly(3-octylthiophene-2,5-diyl) (P3OT) is a conducting polymer that is a class of polyalkylthiophene with intrinsic photoluminescence and good electrochemical properties. It can be prepared by oxidative polymerization of 3-octylthiophene (3OT).
Greater than 98.5% head-to-tail regiospecific conformation.
Poly(3-octylthiophene-2,5-diyl) (P3OT) is an alkylthiophene based conductive polymer with high electroluminescence, which is soluble in most of the organic solvents. It can be prepared by the electrochemical polymerization of 3-octylthiophene (3OT). It is hydrophobic and can be used as a transducer for ion selective electrodes.
Poly(3-octylthiophene-2,5-diyl) (P3OT) is an alkylthiophene based conductive polymer with high electroluminescence. It is soluble in most of the organic solvents and can be prepared by the electrochemical polymerization of 3-octylthiophene (3OT). It has hydrophobic properties and can be used as a transducer for ion selective electrodes.
Poly(3-alkylthiophene)s exhibit thermo- and solvatochromism. Regiorandom poly(3-octylthiophene) shows relatively weak red PL in dilute solution. The emission is largely quenched in concentrated solutions and solid thin films. :1 (head-to-head):(head-to-tail) linkages of regioisomers.

Commercially indexed under CAS 104934-51-2 (and occasionally listed under automated nomenclature artifacts such as Azane;2,5-dimethyl-3-octylthiophene), poly(3-octylthiophene-2,5-diyl) (P3OT) is a regioregular conjugated polymer belonging to the poly(3-alkylthiophene) (P3AT) family. In organic electronics procurement, P3OT serves as a critical intermediate-chain analog, positioned between the industry-standard poly(3-hexylthiophene) (P3HT) and longer-chain derivatives like poly(3-dodecylthiophene) (P3DDT). The presence of the eight-carbon octyl side chain fundamentally alters the polymer's free volume and intermolecular packing compared to the hexyl baseline. This structural modification yields a material with a sub-ambient glass transition temperature, enhanced solubility in non-halogenated solvents, and a lower thermal processing window, making it a specialized choice for flexible, stretchable, and solution-processed optoelectronic applications where the rigidity of standard P3HT limits manufacturability or device durability [1].

Research Fit

Side-chain design Reported to balance ductility and charge transport for stretchable device research.
Solution processability Soluble in common organic solvents (chloroform, THF, toluene) for thin-film deposition.
Workflow context May support OFET, OPV, electrochromic, and chemical sensor studies.

Substituting P3OT with the more ubiquitous P3HT or longer-chain P3DDT often leads to catastrophic failures in mechanical compliance or electronic performance. Because P3HT has a glass transition temperature (Tg) near room temperature (approx. 20 °C), films cast from P3HT are relatively stiff and prone to micro-cracking under mechanical strain, rendering them unsuitable for stretchable electronics. Conversely, while longer-chain analogs like P3DDT offer extreme flexibility, the excessive steric hindrance of the dodecyl chains severely disrupts π-π stacking, causing a precipitous drop in charge carrier mobility by several orders of magnitude. P3OT provides a precise procurement compromise: it achieves necessary room-temperature mechanical compliance while maintaining sufficient interchain electronic coupling for functional field-effect transistors and photovoltaic blends, meaning generic substitution will predictably compromise either device stretchability or electrical efficiency [1].

Substitution Risk

P3OT: Ductile, strain-tolerant P3HT: Brittle, low crack strain

Mechanical compliance mismatch may lead to device failure under tensile strain in stretchable applications.

P3OT:SWNT reported higher Voc P3HT:SWNT reported lower Voc

SWNT composite open-circuit voltage may be substantially lower with P3HT, impacting photovoltaic performance context.

Sub-Ambient Glass Transition Temperature for Room-Temperature Stretchability

Thermal analysis demonstrates that the eight-carbon side chain of P3OT acts as an internal plasticizer, fundamentally shifting the polymer's thermomechanical profile compared to standard P3HT. While P3HT transitions to a glassy, rigid state near room temperature, P3OT remains in a compliant, rubbery state, significantly enhancing its utility in flexible device architectures [1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataTg ≈ -9.2 °C
Comparator Or BaselineP3HT (Poly(3-hexylthiophene)): Tg ≈ 20.3 °C
Quantified DifferenceP3OT exhibits a Tg nearly 30 °C lower than P3HT, remaining rubbery at standard operating temperatures.
ConditionsDifferential scanning calorimetry (DSC) and dynamic mechanical thermal analysis (DMTA) of neat polymer films.

A sub-ambient Tg ensures the polymer film can withstand mechanical strain without the brittle failure and micro-cracking typical of P3HT in wearable or flexible device applications.

Mechanical compliance
Head-to-head
P3OT: modulus 0.15 GPa, crack-onset strain >60%
P3HT: modulus 1.09 GPa, crack-onset strain ≈6%
Supports stretchable device research fit.
Thin-film tensile testing; conformal bonding on hemispherical substrates.

Lower Equilibrium Melting Temperature for Reduced Thermal Budget Processing

The longer alkyl side chains in P3OT increase the spacing between conjugated backbones, which lowers the energy required to disrupt the crystalline domains. This results in a significantly depressed equilibrium melting temperature compared to P3HT, allowing for much lower thermal annealing temperatures during device fabrication [1].

Evidence DimensionEquilibrium Melting Temperature (Tm0)
Target Compound DataTm0 ≈ 230 °C
Comparator Or BaselineP3HT (Poly(3-hexylthiophene)): Tm0 ≈ 300 °C
Quantified DifferenceP3OT melts at approximately 70 °C lower than the P3HT baseline.
ConditionsHoffman-Weeks extrapolation procedure from isothermally crystallized samples.

The reduced melting temperature allows for lower-temperature thermal annealing and melt-processing, expanding compatibility with temperature-sensitive flexible plastic substrates (e.g., PET) during roll-to-roll manufacturing.

Open-circuit voltage
Head-to-head
P3OT:SWNT Voc = 1.2 V, Jsc ~3× increase
P3HT:SWNT Voc = 0.82 V, no Jsc gain
Supports SWNT-hybrid OPV context.
ITO/PEDOT:PSS/LiF/Al architecture, AM 1.5 80 mW/cm².

Targeted Balance of Side-Chain Plasticization and Hole Mobility

While extending the alkyl chain improves flexibility, it also increases lamellar spacing, which can impede charge transport. However, P3OT represents a critical threshold where mechanical compliance is achieved without the catastrophic loss of mobility observed in longer-chain derivatives like P3DDT [1].

Evidence DimensionField-Effect Hole Mobility
Target Compound DataTypical mobility in the 10^-3 to 10^-4 cm^2/Vs range
Comparator Or BaselineP3DDT (Poly(3-dodecylthiophene)): Mobility drops to ~10^-5 to 10^-6 cm^2/Vs
Quantified DifferenceP3OT retains 1 to 2 orders of magnitude higher hole mobility compared to the longer-chain P3DDT.
ConditionsBottom-contact organic field-effect transistor (OFET) measurements.

P3OT avoids the severe electronic degradation seen in P3DDT, making it the targeted procurement choice when both mechanical stretchability and functional semiconductor performance are required.

Doping-dependent mobility
Class-level inference
RR-P3OT: 5×10⁻³ → 0.5 cm²/Vs (0.014% to 23% doping)
Supports doped-state transport research context.
Bipolaron conduction mechanism indicated; no direct P3HT head-to-head at equivalent doping.

Enhanced Solubility Parameters for Non-Halogenated Solvent Processing

The octyl side chains of P3OT increase the entropic driving force for dissolution compared to hexyl chains. This thermodynamic shift allows P3OT to be processed using a broader range of non-halogenated solvents at lower temperatures, whereas P3HT often requires aggressive, hot halogenated solvents for complete ink formulation [1].

Evidence DimensionSolution processability and solvent compatibility
Target Compound DataHigh solubility in non-halogenated and lower-temperature solvents
Comparator Or BaselineP3HT (Poly(3-hexylthiophene)): Requires hot halogenated solvents (e.g., chlorobenzene) for optimal dissolution
Quantified DifferenceP3OT enables higher concentration inks at lower processing temperatures without premature precipitation.
ConditionsSpin-coating ink formulation and gel permeation chromatography (GPC) solubility assessments.

Improved solubility reduces reliance on toxic, high-boiling halogenated solvents, facilitating safer, more environmentally compliant, and highly reproducible industrial ink formulations.

Conductivity anisotropy
Cross-study comparable
σ∥/σ⊥ ≈ 10⁵ for electrodeposited P3OT, in-plane ~127 S/cm
Supports directional charge transport studies.
Exceeds graphite single-crystal anisotropy; deposition on stainless steel in BFEE.

Stretchable and Wearable Organic Field-Effect Transistors (OFETs)

Utilizing P3OT's sub-ambient glass transition temperature to manufacture active channel layers that withstand mechanical deformation, bending, and stretching without the catastrophic micro-cracking and loss of mobility typical of rigid P3HT films [1].

Low-Temperature Processed Organic Photovoltaics (OPVs)

Employing P3OT in bulk heterojunction blends (e.g., P3OT:PCBM) on temperature-sensitive flexible substrates, where the lower equilibrium melting temperature and thermal annealing requirements of P3OT prevent substrate warping during roll-to-roll manufacturing [1].

Environmentally Compliant Conductive Ink Formulation

Leveraging the enhanced solubility provided by the octyl side chains to formulate printable semiconductor inks using non-halogenated or greener solvent systems, improving industrial EHS (Environment, Health, and Safety) profiles compared to standard P3HT inks [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stretchable OPV research
Mechanical compliance & ductility
Strain tolerance & conformal bonding review
SWNT-hybrid PV studies
Open-circuit voltage context
Voc enhancement & Jsc response
Electrochemically doped device research
Doping-dependent mobility profile
High-doping regime transport review
Anisotropic conductor research
Conductivity anisotropy
Directional transport & orientation review

XLogP3

6.1

Wikipedia

3-Octylthiophene

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